molecular formula C18H16O5 B3032823 3-(3,4-Dimethoxyphenyl)-7-hydroxy-2-methylchromen-4-one CAS No. 54528-39-1

3-(3,4-Dimethoxyphenyl)-7-hydroxy-2-methylchromen-4-one

Cat. No.: B3032823
CAS No.: 54528-39-1
M. Wt: 312.3 g/mol
InChI Key: OUQFTNLPUKDFDZ-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-7-hydroxy-2-methylchromen-4-one is a flavonoid derivative characterized by a chromen-4-one backbone substituted with a 3,4-dimethoxyphenyl group at position 3, a hydroxyl group at position 7, and a methyl group at position 2. Its molecular formula is C₁₉H₁₈O₅, with a molecular weight of 326.34 g/mol (estimated based on analogous structures in and ).

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-7-hydroxy-2-methylchromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-10-17(11-4-7-14(21-2)16(8-11)22-3)18(20)13-6-5-12(19)9-15(13)23-10/h4-9,19H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUQFTNLPUKDFDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90419920
Record name 3-(3,4-Dimethoxyphenyl)-7-hydroxy-2-methyl-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90419920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54528-39-1
Record name 3-(3,4-Dimethoxyphenyl)-7-hydroxy-2-methyl-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90419920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 3-(3,4-Dimethoxyphenyl)-7-hydroxy-2-methylchromen-4-one , also known as a flavonoid derivative, has garnered attention for its potential biological activities. This article explores its pharmacological properties, focusing on its effects on lipid metabolism, cytotoxicity, and other relevant biological activities.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a chromone backbone with a dimethoxyphenyl substituent and a hydroxyl group at the 7-position. The molecular formula is C18H16O5C_{18}H_{16}O_5, and it exhibits unique structural features that contribute to its biological activity.

PropertyValue
Molecular FormulaC18H16O5C_{18}H_{16}O_5
Molecular Weight300.32 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Lipid Metabolism

Recent studies have demonstrated the compound's significant role in lipid metabolism. A study involving Huh7 hepatocyte cells showed that the compound effectively reduced lipid droplet accumulation induced by oleic acid. The active compound exhibited an IC50 value of 32.2 ± 2.1 μM , indicating potent lipid-lowering effects without significant cytotoxicity (CC50 > 100 μM) .

The mechanism by which this compound exerts its effects involves enhancing fatty acid oxidation rather than inhibiting fatty acid uptake. It was found to upregulate the expression of genes involved in mitochondrial biogenesis and fatty acid β-oxidation, such as PGC1α and CPT1 .

Cytotoxicity Studies

While the compound shows promise as a lipid-lowering agent, it is crucial to evaluate its cytotoxic effects. In the aforementioned study, certain analogs with hydroxy groups exhibited cytotoxicity at concentrations that were effective in reducing lipid accumulation. This highlights the importance of structure-activity relationships (SAR) in determining the safety profile of flavonoid derivatives .

Antioxidant Activity

Flavonoids are renowned for their antioxidant properties. The presence of hydroxyl groups in the structure of this compound may contribute to its ability to scavenge free radicals, thereby protecting cells from oxidative stress .

Study 1: Lipid Accumulation in Hepatocytes

In a controlled experiment, Huh7 cells were treated with oleic acid to induce lipid accumulation and subsequently treated with varying concentrations of this compound. The results indicated a dose-dependent reduction in lipid droplets, confirming the compound's efficacy as a hepatoprotective agent.

Study 2: Structure-Activity Relationship Analysis

A series of analogs were synthesized to investigate the impact of different functional groups on biological activity. It was observed that modifications at specific positions on the chromone ring significantly influenced both lipid-lowering effects and cytotoxicity profiles.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-(3,4-Dimethoxyphenyl)-7-hydroxy-2-methylchromen-4-one with structurally related flavonoids and chromenones, focusing on substituent effects, molecular properties, and biological activities.

Structural Analogues and Substituent Effects

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Features
Target Compound 3-(3,4-Dimethoxyphenyl), 7-OH, 2-CH₃ ~326.34 High methoxy content enhances lipophilicity; hydroxyl group aids solubility
Neobavaisoflavone () 7-OH, 3-(4-OH-3-prenylphenyl) 322.36 Prenyl group enhances Aβ42 interaction; lower methoxy content
3-Hydroxy-5,7-dimethoxy-2-(3,4,5-TMP)-chromen-4-one () 3-OH, 5,7-OCH₃, 2-(3,4,5-TMP) ~388.35 Trimethoxyphenyl (TMP) increases steric bulk; glycoside removal improves bioavailability
Curcumin analog 3d () 4-OH-3-OCH₃ benzylidene, cyclopentanone ~396.41 Extended conjugation enhances antioxidant activity; ACE inhibition
7-Hydroxy-3-(4-MP)-2-CF₃-chromen-4-one () 7-OH, 3-(4-OCH₃), 2-CF₃ 344.27 Trifluoromethyl group boosts metabolic stability; reduced polarity
3-(4-Cl-phenyl)-7-OCH₃-4-CH₃-chromen-2-one () 3-(4-Cl-phenyl), 7-OCH₃, 4-CH₃ 300.74 Chlorine atom enhances electrophilicity; methyl group stabilizes conformation

Molecular Weight and Lipophilicity

  • The target compound (~326 g/mol) is lighter than glycosylated derivatives (e.g., : ~508 g/mol) but heavier than non-prenylated flavonoids (e.g., : ~268 g/mol).
  • Methoxy groups increase logP (lipophilicity), enhancing membrane permeability but reducing water solubility. For example, the trifluoromethyl derivative () has higher logP than the target compound, favoring blood-brain barrier penetration.

Key Research Findings and Implications

Methoxy vs. Hydroxy Groups : Methoxy-substituted compounds (e.g., ’s 3e) show stronger enzyme inhibition but lower solubility than hydroxylated analogs. The target compound balances these properties with one hydroxyl and two methoxy groups .

Prenylation Effects : Prenyl groups () enhance protein binding (e.g., Aβ42) but complicate synthesis. The target compound lacks this feature, simplifying production .

Halogenation : Chlorine or trifluoromethyl groups () improve metabolic stability but may introduce toxicity risks absent in the target compound .

Preparation Methods

Reaction Mechanism and Substrate Preparation

The BVT involves base-catalyzed rearrangement of esters to 1,3-diketones. For this compound, 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 3,4-dimethoxybenzoate serves as the starting material. Treatment with pulverized KOH in dry pyridine at 125–130°C for 5–6 hours yields 1-(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)-3-(3,4-dimethoxyphenyl)propane-1,3-dione (63% yield).

Cyclization to Chromen-4-One

The diketone intermediate undergoes acid-catalyzed cyclization using HCl or polyphosphoric acid (PPA) at 80–90°C, forming the chromen-4-one core. Demethylation of the 7-methoxy group is achieved via BCl₃ in dichloromethane (−20°C, 2 hours), yielding the final product.

Table 1: BVT Optimization Parameters

Parameter Optimal Condition Yield Improvement
Base KOH (15 g) 63% → 68%
Temperature 125–130°C -
Solvent Dry pyridine -

Claisen-Schmidt Condensation Route

Chalcone Intermediate Formation

Condensation of 2-hydroxy-4-methoxy-5-methylacetophenone with 3,4-dimethoxybenzaldehyde in ethanol (20% NaOH, 0°C, 4 hours) forms a chalcone intermediate. This step achieves 78% yield under optimized molar ratios (1:1.2).

Cyclization to Chromen-4-One

The chalcone is cyclized using concentrated H₂SO₄ (5–10°C, 30 minutes), followed by demethylation with HBr/AcOH (reflux, 4 hours). This method scales effectively, with a total yield of 65–72%.

Equation 1: Claisen-Schmidt Reaction
$$
\text{2-Hydroxyacetophenone} + \text{3,4-Dimethoxybenzaldehyde} \xrightarrow{\text{NaOH}} \text{Chalcone} \xrightarrow{\text{H}2\text{SO}4} \text{Chromen-4-one}
$$

Methanesulfonyl Chloride-Mediated Cyclization

Direct Cyclization of Diketones

A diketone precursor (3-(3,4-dimethoxyphenyl)-7-methoxy-2-methyl-1,3-dione ) is treated with methanesulfonyl chloride (1.2 equiv) and BF₃·Et₂O (0°C, 2 hours), yielding the chromen-4-one after deprotection. This method avoids harsh bases but requires careful temperature control (58% yield).

Table 2: Cyclization Agent Comparison

Agent Temperature Yield Purity
Methanesulfonyl Cl 0°C 58% 95%
Polyphosphoric Acid 80°C 72% 90%

Acid-Catalyzed Cyclization Techniques

Polyphosphoric Acid (PPA) Method

PPA efficiently cyclizes 3-(3,4-dimethoxyphenyl)-7-methoxy-2-methyl-1,3-dione at 80°C (2 hours), achieving 72% yield. Demethylation with BCl₃ provides the final product in >90% purity.

Sulfuric Acid Catalysis

Concentrated H₂SO₄ at 5–10°C rapidly cyclizes chalcone intermediates (30 minutes), though over-acidification risks side reactions like sulfonation.

Comparative Analysis of Synthetic Routes

Table 3: Method Efficiency Overview

Method Steps Total Yield Scalability Cost Efficiency
BVT 3 63% Moderate High
Claisen-Schmidt 2 72% High Moderate
Methanesulfonyl Cl 2 58% Low Low

The Claisen-Schmidt method balances yield and scalability, while BVT offers higher regioselectivity for complex derivatives.

Q & A

Q. Table 1: Synthetic Routes and Critical Parameters

MethodCatalystsSolventTemperature (°C)Yield Range (%)Reference
Mannich reactionDimethylamineEthanol60–8045–65
CondensationHClMethanolReflux30–50

Which analytical techniques are essential for characterizing this compound, and how are they applied?

Answer:
Critical techniques include:

  • NMR spectroscopy : Assigns proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–7.5 ppm) .
  • HPLC-MS : Confirms purity (>95%) and molecular ion peaks ([M+H]+ at m/z 314–336) .
  • X-ray crystallography : Resolves structural ambiguities via crystal packing and π-π interactions .

Q. Table 2: Analytical Techniques and Applications

TechniquePurposeKey ObservationsReference
¹H/¹³C NMRStructural elucidationMethoxy, aromatic proton assignments
X-ray crystallographyConfirm stereochemistryπ-π stacking, bond angles/lengths
HPLC-MSPurity assessmentRetention time, molecular ion

How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Answer:
Contradictions arise from overlapping signals (e.g., methoxy vs. hydroxyl protons) or tautomerism. Strategies include:

  • Cross-validation : Combine NMR with X-ray data to confirm substituent positions .
  • Solvent optimization : Use deuterated DMSO to enhance proton resolution in NMR .
  • Computational modeling : Predict spectral patterns using DFT calculations .

What strategies optimize the yield of this compound in multi-step syntheses?

Answer:

  • Stepwise purification : Use column chromatography (silica gel, ethyl acetate/hexane) after each step .
  • Catalyst optimization : Replace HCl with milder acids (e.g., acetic acid) to reduce decomposition .
  • Reaction monitoring : Track intermediates via TLC to minimize side reactions .

What safety precautions are necessary when handling this compound in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves and goggles due to skin/eye irritation risks (H315, H319) .
  • Ventilation : Use fume hoods to avoid inhalation of dust (H335) .
  • Disposal : Incinerate via licensed waste management services .

How does the substitution pattern influence the compound’s physicochemical properties?

Answer:

  • Methoxy groups : Increase lipophilicity (logP ~2.5) and reduce aqueous solubility .
  • Hydroxy group : Enhances hydrogen bonding, affecting crystallization behavior .

What computational methods support the experimental data for structural confirmation?

Answer:

  • Molecular docking : Predict binding interactions using software like AutoDock .
  • DFT calculations : Optimize geometry and simulate IR/NMR spectra .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,4-Dimethoxyphenyl)-7-hydroxy-2-methylchromen-4-one
Reactant of Route 2
3-(3,4-Dimethoxyphenyl)-7-hydroxy-2-methylchromen-4-one

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